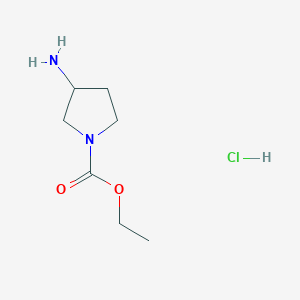
2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid
Vue d'ensemble
Description
2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid (2-CPS-6-FBA) is a fluorinated benzoic acid derivative with a cyclopentylsulfanyl substituent at the 2-position. It is a stable, water-soluble compound that is widely used in research laboratories for its various applications. 2-CPS-6-FBA is a versatile molecule that has a wide range of applications in biochemistry, medicinal chemistry, and drug development.
Applications De Recherche Scientifique
Fluorescent Probes for Biomedical Applications
2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid: is a potential precursor in the synthesis of fluorescent probes. These probes are crucial in biomedical research for detecting biomolecules or molecular activities within cells through fluorescence signals . The compound can be used to introduce sulfanyl groups into fluorescent molecules, enhancing their sensitivity and selectivity.
Environmental Monitoring
The compound’s derivatives can be applied in environmental monitoring. By incorporating it into sensors, researchers can detect pollutants and toxins with high precision. This application is particularly relevant in the detection of heavy metals in water sources .
Food Safety Analysis
In the food industry, fluorescent probes derived from 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid can be used to detect the presence of harmful bacteria or chemicals, ensuring food safety and quality .
Drug Discovery and Medicinal Chemistry
The compound plays a role in the development of new drugs. Its unique structure allows for the creation of novel compounds with potential therapeutic effects. It can be used to synthesize small molecule libraries for high-throughput screening in drug discovery processes .
Cell Imaging
Researchers can use derivatives of this compound for cell imaging purposes. It can help in tracking the distribution of drugs within cells or observing the interaction between different cellular components .
Synthesis of Advanced Materials
2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid: can be used in the synthesis of advanced materials, such as polymers or nanomaterials. These materials have applications in various fields, including electronics, coatings, and biodegradable products .
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2S/c13-9-6-3-7-10(11(9)12(14)15)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDQKDAKXCFULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=CC=CC(=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430230.png)





![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate](/img/structure/B1430239.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1430241.png)




